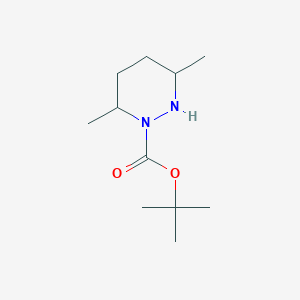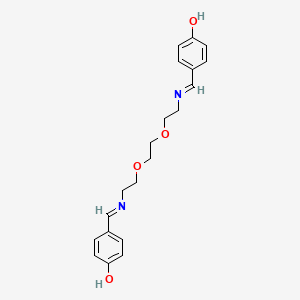
tert-Butyl 3,6-dimethyltetrahydropyridazine-1(2H)-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-Butyl 3,6-dimethyltetrahydropyridazine-1(2H)-carboxylate, also known as TDPAC, is a chemical compound that is widely used in scientific research applications. It is a heterocyclic compound that contains a pyridazine ring and a tert-butyl ester group. TDPAC is synthesized using a variety of methods, including the reaction of tert-butyl 3-oxobutanoate with 3,6-dimethyl-1,2-dihydropyridazine-1-carboxylic acid.
Mécanisme D'action
Tert-Butyl 3,6-dimethyltetrahydropyridazine-1(2H)-carboxylate works by binding to biological molecules, such as proteins and membranes, and altering their electron spin properties. This allows researchers to study the structure and dynamics of these molecules using EPR spectroscopy.
Biochemical and Physiological Effects:
This compound has been shown to have minimal biochemical and physiological effects on biological systems. It is non-toxic and does not interfere with the normal functioning of biological molecules.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of tert-Butyl 3,6-dimethyltetrahydropyridazine-1(2H)-carboxylate is its stability. It has a long half-life and can be stored for extended periods of time without degrading. Additionally, this compound is relatively easy to synthesize and purify. However, one limitation of this compound is that it can only be used to study biological molecules that have accessible and solvent-exposed sites.
Orientations Futures
There are several future directions for the use of tert-Butyl 3,6-dimethyltetrahydropyridazine-1(2H)-carboxylate in scientific research. One potential application is in the study of protein-protein interactions. This compound could be used as a spin-labeling agent to study the dynamics of protein-protein interactions in real-time. Another potential application is in the study of membrane dynamics. This compound could be used to study the structure and dynamics of lipid bilayers and membrane proteins. Finally, this compound could be used in the development of new therapeutics. By studying the structure and dynamics of biological molecules using this compound, researchers could develop new drugs that target specific molecular pathways.
Méthodes De Synthèse
The synthesis of tert-Butyl 3,6-dimethyltetrahydropyridazine-1(2H)-carboxylate involves the reaction of tert-butyl 3-oxobutanoate with 3,6-dimethyl-1,2-dihydropyridazine-1-carboxylic acid. This reaction is carried out in the presence of a catalyst, such as triethylamine or N,N-dimethylformamide. The resulting product is purified using column chromatography or recrystallization.
Applications De Recherche Scientifique
Tert-Butyl 3,6-dimethyltetrahydropyridazine-1(2H)-carboxylate is widely used in scientific research applications as a spin-labeling agent. Spin-labeling is a technique that is used to study the structure and dynamics of biological molecules, such as proteins and membranes. This compound is used as a spin-labeling agent because it has a stable nitroxide radical that can be detected by electron paramagnetic resonance (EPR) spectroscopy.
Propriétés
IUPAC Name |
tert-butyl 3,6-dimethyldiazinane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2/c1-8-6-7-9(2)13(12-8)10(14)15-11(3,4)5/h8-9,12H,6-7H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQRMBGGAKFARQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(N(N1)C(=O)OC(C)(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-{[(4-fluorophenyl)sulfanyl]methyl}-2,3-dihydroimidazo[2,1-b]quinazolin-5(1H)-one](/img/structure/B2758335.png)



![2,5-dichloro-N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)thiophene-3-carboxamide](/img/structure/B2758344.png)
![N-[4-(2-bromoethyl)phenyl]Acetamide](/img/structure/B2758345.png)
![5-(4-fluorobenzyl)-3-oxo-2-phenyl-N-(thiazol-2-yl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2758346.png)
![Ethyl 2-[(2,4-dimethoxybenzoyl)amino]-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2758348.png)

![N-butyl-2-{2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2758350.png)

![3-benzyl-2-((2-fluorobenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2758353.png)
